molecular formula C27H44O2 B056791 (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol CAS No. 36149-00-5

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol

Cat. No.: B056791
CAS No.: 36149-00-5
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-DCHLRESJSA-N
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Description

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is a compound that belongs to the class of secosteroids. Secosteroids are a subclass of steroids where one of the bonds in the steroid rings is broken. This compound is structurally related to vitamin D, which plays a crucial role in calcium homeostasis and bone metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol typically involves the photochemical conversion of provitamin D3 (7-dehydrocholesterol) to previtamin D3, followed by thermal isomerization to vitamin D3. The process can be summarized as follows:

    Photochemical Conversion: Provitamin D3 is exposed to UV light, resulting in the cleavage of the B-ring to form previtamin D3.

    Thermal Isomerization: Previtamin D3 undergoes a [1,7]-sigmatropic hydrogen shift to form vitamin D3.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves:

    Extraction of Provitamin D3: Provitamin D3 is extracted from natural sources such as lanolin or fish liver oil.

    UV Irradiation: The extracted provitamin D3 is irradiated with UV light to produce previtamin D3.

    Thermal Isomerization: The previtamin D3 is then thermally isomerized to produce vitamin D3.

Chemical Reactions Analysis

Types of Reactions

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized metabolites, which are biologically active and play roles in different physiological processes.

Scientific Research Applications

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other secosteroids and vitamin D analogs.

    Biology: It is studied for its role in calcium homeostasis and bone metabolism.

    Medicine: It is used in the treatment of conditions such as rickets, osteoporosis, and certain skin disorders.

    Industry: It is used in the fortification of foods and in the production of dietary supplements.

Mechanism of Action

The mechanism of action of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol involves its conversion to the active form, calcitriol, in the body. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor, and regulates the expression of genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and preventing diseases related to calcium deficiency.

Comparison with Similar Compounds

Similar Compounds

    Vitamin D2 (Ergocalciferol): Another form of vitamin D, derived from plant sources.

    Vitamin D3 (Cholecalciferol): The natural form of vitamin D produced in the skin upon exposure to sunlight.

    Calcitriol: The active form of vitamin D3, which exerts biological effects by binding to the VDR.

Uniqueness

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is unique due to its specific structure and its role as a precursor to the active form of vitamin D3. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest in scientific research.

Properties

CAS No.

36149-00-5

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1S,3E)-3-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11-,22-12+/t20-,23+,24-,25+,27-/m1/s1

InChI Key

JWUBBDSIWDLEOM-DCHLRESJSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](CCC3=C)O)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

36149-00-5

Synonyms

(3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol;  25-Hydroxy-5,6-trans-vitamin D3;  5,6-trans-25-Hydroxycholecalciferol;  5,6-trans-25-Hydroxyvitamin D3

Origin of Product

United States

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